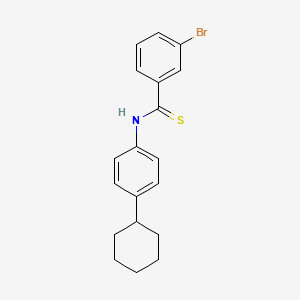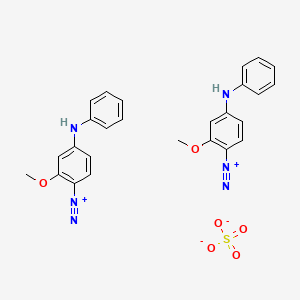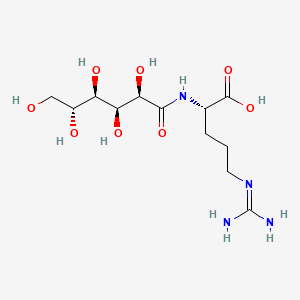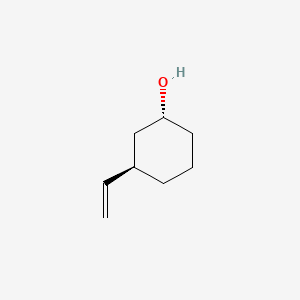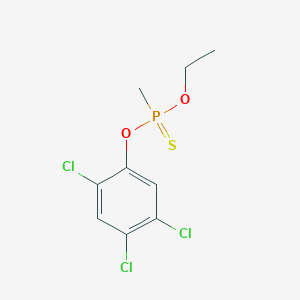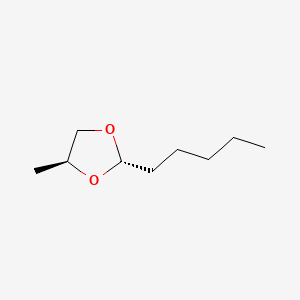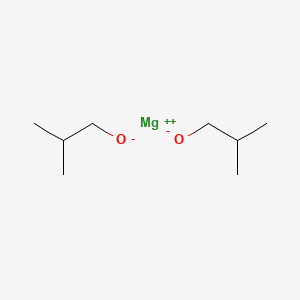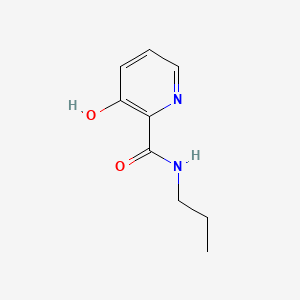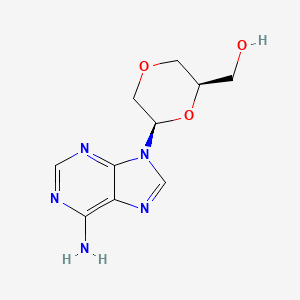
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-6-(6-amino-9H-purin-9-yl)-1,4-dioxane-2-méthanol est un composé organique complexe dont le nom IUPAC est [(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]méthanol Ce composé se caractérise par sa structure unique, qui comprend un cycle dioxanne et une base purine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2R,6R)-6-(6-amino-9H-purin-9-yl)-1,4-dioxane-2-méthanol implique généralement plusieurs étapes, commençant par la préparation du cycle dioxanne suivie de l'introduction de la base purine. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que la stéréochimie correcte est obtenue. Les voies de synthèse détaillées et les conditions réactionnelles sont généralement documentées dans la littérature chimique spécialisée et les brevets.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela implique souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
(2R,6R)-6-(6-amino-9H-purin-9-yl)-1,4-dioxane-2-méthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut être utilisée pour éliminer les atomes d'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, conduisant à une variété de dérivés.
Applications De Recherche Scientifique
(2R,6R)-6-(6-amino-9H-purin-9-yl)-1,4-dioxane-2-méthanol a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités antivirales et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (2R,6R)-6-(6-amino-9H-purin-9-yl)-1,4-dioxane-2-méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées font souvent l'objet de recherches en cours.
Mécanisme D'action
The mechanism of action of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la purine et des molécules contenant du dioxanne. Ces composés peuvent partager certaines caractéristiques structurelles, mais différer par leurs groupes fonctionnels et leur stéréochimie spécifiques.
Unicité
(2R,6R)-6-(6-amino-9H-purin-9-yl)-1,4-dioxane-2-méthanol est unique en raison de sa combinaison spécifique d'un cycle dioxanne et d'une base purine, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses investigations scientifiques.
Propriétés
Numéro CAS |
104597-36-6 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-17-2-6(1-16)18-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
Clé InChI |
BMSQVRTUINILTQ-RNFRBKRXSA-N |
SMILES isomérique |
C1[C@H](O[C@H](CO1)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1C(OC(CO1)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


